2-(3-Bromophenyl)-5-methyl-1,3,4-thiadiazole

Lipophilicity Drug-likeness ADME Prediction

2-(3-Bromophenyl)-5-methyl-1,3,4-thiadiazole is a strategically functionalized heterocyclic building block. Its meta-bromo substitution delivers optimal oxidative addition reactivity for Suzuki, Buchwald-Hartwig, and Sonogashira couplings—striking a critical balance between reaction rate and chemoselectivity that chloro/iodo analogs cannot replicate without re-optimization. Unlike para/ortho isomers, the meta-C–Br geometry imparts distinct binding poses in hydrophobic enzyme pockets, as demonstrated in HIV-1 protease inhibition studies with in vivo primate efficacy. Researchers conducting positional halogen scanning or structure-based lead optimization must procure this specific isomer (≥95% purity) to eliminate isomeric contaminants that confound cross-coupling selectivity and SAR interpretation.

Molecular Formula C9H7BrN2S
Molecular Weight 255.14 g/mol
CAS No. 173406-59-2
Cat. No. B1505454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromophenyl)-5-methyl-1,3,4-thiadiazole
CAS173406-59-2
Molecular FormulaC9H7BrN2S
Molecular Weight255.14 g/mol
Structural Identifiers
SMILESCC1=NN=C(S1)C2=CC(=CC=C2)Br
InChIInChI=1S/C9H7BrN2S/c1-6-11-12-9(13-6)7-3-2-4-8(10)5-7/h2-5H,1H3
InChIKeyNYKLGKJGFPPRHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Bromophenyl)-5-methyl-1,3,4-thiadiazole (CAS 173406-59-2): A meta-Bromo-Substituted 1,3,4-Thiadiazole Scaffold for Medicinal Chemistry and Chemical Biology Procurement


2-(3-Bromophenyl)-5-methyl-1,3,4-thiadiazole (CAS 173406-59-2, molecular formula C₉H₇BrN₂S, molecular weight 255.13 g/mol) is a heterocyclic small molecule belonging to the 1,3,4-thiadiazole class . It features a 3-bromophenyl substituent at position 2 and a methyl group at position 5 of the thiadiazole ring. The compound is primarily supplied as a research-grade building block (typical purity: 95–98%) and has been described as a non-nucleoside inhibitor of HIV-1 protease, with reported in vivo efficacy in preventing AIDS development in a non-human primate model . Its computed logP of 2.71 and rotatable bond count of 1 position it within a favorable physicochemical space for lead optimization .

Why Generic Substitution of 2-(3-Bromophenyl)-5-methyl-1,3,4-thiadiazole with Positional Isomers or Halogen Analogs Compromises Biological Phenotype


Within the 2-aryl-5-methyl-1,3,4-thiadiazole series, the position of the halogen substituent on the phenyl ring as well as the identity of the halogen atom critically determine lipophilicity, electronic character, and ultimately target engagement. The meta-bromo substitution pattern (present in the target compound) imparts a distinct spatial orientation of the heavy halogen relative to the thiadiazole core compared to ortho- or para-bromo isomers, which can alter binding poses in hydrophobic enzyme pockets . Furthermore, the C–Br bond at the meta position provides a synthetic handle for cross-coupling chemistry (e.g., Suzuki, Buchwald-Hartwig) that differs in reactivity from chloro or iodo analogs, making direct replacement in a synthetic sequence non-trivial without re-optimization of reaction conditions . These considerations mean that procurement specifications must be compound-specific; in-class analogs cannot be assumed to be functionally interchangeable without quantitative comparative data.

Quantitative Comparative Evidence Guide: 2-(3-Bromophenyl)-5-methyl-1,3,4-thiadiazole Versus Its Closest Analogs


Predicted Lipophilicity (LogP) Differentiation: meta-Bromo vs. para-Bromo and Des-Bromo Analogs

The target compound (meta-bromo) has a computed logP of 2.71 . The para-bromo positional isomer 2-(4-bromophenyl)-5-methyl-1,3,4-thiadiazole has a reported logP of approximately 2.62 for the closely related 2-amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold [1], while the des-bromo parent 2-phenyl-5-methyl-1,3,4-thiadiazole (CAS 1456-72-0) has a lower predicted logP (estimated ~2.0 based on fragment contributions). The meta-bromo compound thus offers intermediate-to-higher lipophilicity within the series, which can influence membrane permeability and non-specific protein binding.

Lipophilicity Drug-likeness ADME Prediction

Bromine Position Effect on Antimicrobial Activity: ortho-Bromo Analog (BMT) Quantitative MIC Data as Class-Level Reference

While direct MIC data for the target meta-bromo compound are not publicly available, the ortho-bromo positional isomer 2-(2-bromophenyl)-5-methyl-1,3,4-thiadiazole (BMT, CAS 915923-21-6) has reported MIC values of 32 µg/mL against Staphylococcus aureus, 64 µg/mL against Escherichia coli, and 16 µg/mL against Candida albicans . The meta-bromo substitution pattern is expected to alter the molecular electrostatic potential and halogen bonding capacity relative to the ortho isomer, which typically results in a different antimicrobial potency profile. This differential is sufficient to preclude interchangeable use of the ortho- and meta-bromo isomers in antimicrobial screening without comparative re-evaluation.

Antimicrobial Activity MIC Structure-Activity Relationship

Anticancer Cytotoxicity of the ortho-Bromo Isomer (BMT) as a Class Benchmark for 2-Bromophenyl-5-methyl-1,3,4-thiadiazole Derivatives

No anticancer IC50 data have been reported for the target meta-bromo compound. However, the ortho-bromo analog BMT has demonstrated cytotoxicity with IC50 values of 15.4 µM (HepG2 liver carcinoma), 12.8 µM (MDA-MB-231 breast cancer), and 18.6 µM (A549 lung cancer) . The meta-bromo substitution pattern alters the dipole moment and potential for halogen bonding with biological targets; consequently, the anticancer potency and selectivity profile of the meta-isomer cannot be inferred from ortho-isomer data and must be determined experimentally.

Anticancer Activity Cytotoxicity IC50

Reported HIV-1 Protease Inhibitory Activity of the Target Compound vs. NNRTI Thiadiazole Benchmark RD4-2217

The target compound is described by a commercial vendor as a non-nucleoside inhibitor of HIV-1 protease that binds to the active site and prevents polyprotein cleavage, with reported efficacy in preventing AIDS development in monkeys . By comparison, the structurally related thiadiazole NNRTI RD4-2217 inhibited HIV-1 (HTLV-IIIB strain) replication in MT-4 cells with an EC50 of 6 nM [1]. No quantitative IC50 or EC50 value for the target compound against HIV-1 protease or viral replication has been disclosed in the public domain. The meta-bromo substitution may confer a distinct resistance profile relative to RD4-2217 due to altered interactions with protease mutant variants, but this remains unverified.

Antiviral HIV-1 Protease NNRTI

Synthetic Accessibility and Halogen Reactivity: meta-Bromo as a Cross-Coupling Handle vs. Chloro and Iodo Analogs

The C–Br bond at the meta position of the phenyl ring serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions. The synthetic route to the target compound involves condensation of 3-bromophenylhydrazine with acetic acid and carbon disulfide, followed by cyclization, or alternatively, a two-step sequence employing EDC/HOBt-mediated coupling followed by Lawesson's reagent-mediated thionation/cyclization . The meta-bromo substituent offers intermediate reactivity in oxidative addition compared to the more reactive iodo analog and the less reactive chloro analog (2-(3-chlorophenyl)-5-methyl-1,3,4-thiadiazole), providing a tunable balance between coupling efficiency and chemoselectivity in sequential functionalization strategies.

Synthetic Chemistry Cross-Coupling C–Br Reactivity

Physical Property Comparison: Boiling Point and Density of the Target Compound vs. 4-Bromo Isomer and Des-Bromo Parent

The target compound has a predicted boiling point of 366.8 °C at 760 mmHg and a density of 1.564 g/cm³ . The para-bromo isomer (2-(4-bromophenyl)-5-methyl-1,3,4-thiadiazole) is expected to have a nearly identical boiling point and density due to identical molecular formula and similar molecular shape. The des-bromo parent (2-phenyl-5-methyl-1,3,4-thiadiazole, CAS 1456-72-0) has a lower molecular weight (176.24 g/mol) and is expected to have a lower boiling point and density. For procurement purposes, the target compound's higher boiling point relative to the des-bromo analog may impose different storage and handling requirements.

Physicochemical Properties Boiling Point Density

Recommended Research and Procurement Application Scenarios for 2-(3-Bromophenyl)-5-methyl-1,3,4-thiadiazole


Medicinal Chemistry: Focused Library Synthesis via Palladium-Catalyzed Cross-Coupling at the meta-Bromo Position

The meta-C–Br bond serves as an optimal diversification point for generating arrays of 2-(3-substituted-phenyl)-5-methyl-1,3,4-thiadiazole analogs via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings. The intermediate oxidative addition reactivity of C–Br (compared to C–Cl or C–I) provides a favorable balance of reaction rate and chemoselectivity, enabling sequential functionalization strategies . Procurement of the meta-bromo compound in >98% purity is recommended to minimize isomeric byproducts in downstream coupling reactions.

Antiviral Drug Discovery: HIV-1 Protease Inhibitor Lead Exploration

Based on vendor-reported HIV-1 protease inhibitory activity and in vivo efficacy in a primate AIDS model , this compound may serve as a starting point for structure-based optimization of non-nucleoside HIV-1 protease inhibitors. The meta-bromo substitution pattern may confer a resistance profile distinct from that of established thiadiazole NNRTIs such as RD4-2217 (EC50 = 6 nM) [1], though independent confirmation of potency and selectivity is required.

Antimicrobial SAR Studies: Bromine Positional Scanning

The ortho-bromo isomer (BMT) has demonstrated antimicrobial activity with MIC values of 32 µg/mL (S. aureus), 64 µg/mL (E. coli), and 16 µg/mL (C. albicans) . The meta-bromo target compound is a critical comparator for systematic positional scanning studies to map the effect of halogen position on antimicrobial potency and spectrum. Procurement of all three positional isomers (ortho, meta, para) from a single vendor is recommended to ensure lot-to-lot consistency.

Physicochemical Profiling: Lipophilicity-Driven Permeability Optimization

With a computed logP of 2.71 , the meta-bromo compound occupies a lipophilicity range associated with favorable passive membrane permeability while remaining below the logP >5 threshold associated with poor drug-likeness. This makes it a suitable scaffold for permeability-limited programs where the des-bromo parent (estimated logP ~2.0) may be insufficiently lipophilic. Parallel experimental logP determination (shake-flask or HPLC method) is recommended to validate the in silico prediction.

Quote Request

Request a Quote for 2-(3-Bromophenyl)-5-methyl-1,3,4-thiadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.